molecular formula C21H27N3OS B14866286 2-cyclohexyl-N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide

2-cyclohexyl-N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide

Cat. No.: B14866286
M. Wt: 369.5 g/mol
InChI Key: QRTZGWWQDGLXQH-UHFFFAOYSA-N
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Description

2-cyclohexyl-N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is a complex organic compound that belongs to the class of thienopyrazoles This compound is characterized by its unique structure, which includes a cyclohexyl group, a dimethylphenyl group, and a thienopyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclohexyl-N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thienopyrazole core, which is achieved through the cyclization of appropriate precursors under controlled conditions. The cyclohexyl and dimethylphenyl groups are then introduced through subsequent substitution reactions. The final step involves the acylation of the thienopyrazole intermediate to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques. The scalability of the process is crucial for commercial applications, and efforts are made to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-cyclohexyl-N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

2-cyclohexyl-N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2-cyclohexyl-N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-cyclohexyl-N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is unique due to its specific combination of functional groups and its thienopyrazole core

Properties

Molecular Formula

C21H27N3OS

Molecular Weight

369.5 g/mol

IUPAC Name

2-cyclohexyl-N-[2-(3,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide

InChI

InChI=1S/C21H27N3OS/c1-14-8-9-17(10-15(14)2)24-21(18-12-26-13-19(18)23-24)22-20(25)11-16-6-4-3-5-7-16/h8-10,16H,3-7,11-13H2,1-2H3,(H,22,25)

InChI Key

QRTZGWWQDGLXQH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)CC4CCCCC4)C

Origin of Product

United States

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